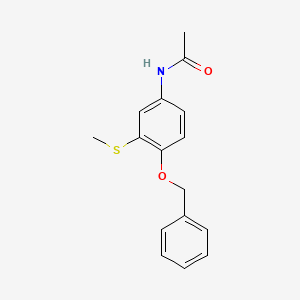

O-Benzyl-S-methyl-3-thioacetaminophen

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

O-Benzyl-S-methyl-3-thioacetaminophen is a chemical compound with the molecular formula C16H17NO2S . It is used as a specialty product for proteomics research .

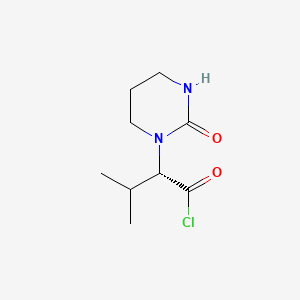

Molecular Structure Analysis

The molecular structure of O-Benzyl-S-methyl-3-thioacetaminophen contains a total of 38 bonds. These include 21 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aliphatic), 1 ether (aromatic), and 1 sulfide .Physical And Chemical Properties Analysis

The molecular weight of O-Benzyl-S-methyl-3-thioacetaminophen is 287.38 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Anticancer and Antitumor Activity

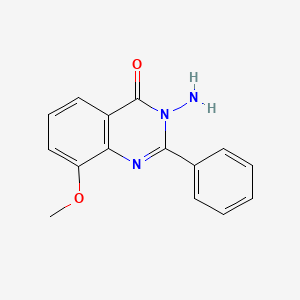

Thioureas and their derivatives have demonstrated significant potential in anticancer activities. The synthesis and evaluation of novel thiourea derivatives have shown promising cytotoxic effects against various cancer cell lines, including HeLa cells, with compounds exhibiting potent cytotoxicity stronger than hydroxyurea, a known anticancer agent (Ruswanto et al., 2015). Similarly, studies on 3-benzyl-substituted-4(3H)-quinazolinones have revealed remarkable broad-spectrum antitumor activity, showcasing the structural versatility of benzyl-substituted compounds in targeting various cancer types (Ibrahim A. Al-Suwaidan et al., 2016).

Antiparasitic Applications

Research on the antiparasitic activity of thiocarbamate glycosides from Moringa peregrina has identified compounds with potent in vitro activity against Trypanosoma brucei rhodesiense, highlighting the therapeutic potential of sulfur-containing compounds in developing novel antitrypanosomal drugs (M. Ayyari et al., 2013).

Anti-inflammatory Agents

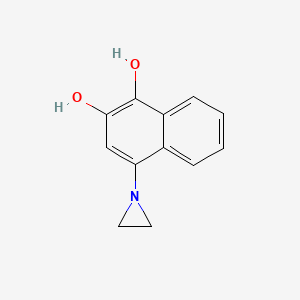

The exploration of thiophene moieties as scaffolds for anti-inflammatory drugs has led to the development of compounds with significant anti-inflammatory activity, demonstrating the utility of sulfur-containing heterocycles in medicinal chemistry (A. D. Pillai et al., 2003).

Synthesis Methodologies

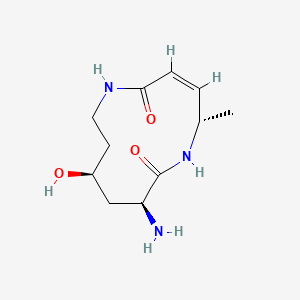

Studies have also focused on the synthesis methodologies of related compounds, providing a basis for the development of novel synthetic routes that could be applicable to O-Benzyl-S-methyl-3-thioacetaminophen. For example, research on the stereospecific C–S coupling reaction of tertiary benzylic amines highlights advanced synthesis techniques for sulfur-containing compounds, potentially offering insights into the synthesis of O-Benzyl-S-methyl-3-thioacetaminophen derivatives (Wenlong Jiang et al., 2018).

Binding Affinity and Molecular Docking

The evaluation of benzyl derivatives for binding affinity towards human opioid and cannabinoid receptors underscores the significance of benzyl-substituted compounds in drug discovery, suggesting areas where O-Benzyl-S-methyl-3-thioacetaminophen could be potentially investigated (Jiangtao Gao et al., 2011).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3-methylsulfanyl-4-phenylmethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c1-12(18)17-14-8-9-15(16(10-14)20-2)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXSZZVZHGEQNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OCC2=CC=CC=C2)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652457 |

Source

|

| Record name | N-[4-(Benzyloxy)-3-(methylsulfanyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Benzyl-S-methyl-3-thioacetaminophen | |

CAS RN |

1076198-94-1 |

Source

|

| Record name | N-[3-(Methylthio)-4-(phenylmethoxy)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-(Benzyloxy)-3-(methylsulfanyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

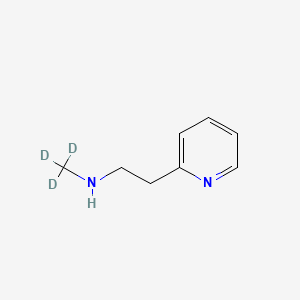

![(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide-d8](/img/structure/B562801.png)

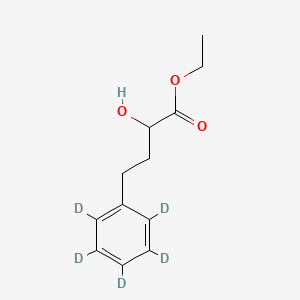

![[1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester](/img/structure/B562804.png)

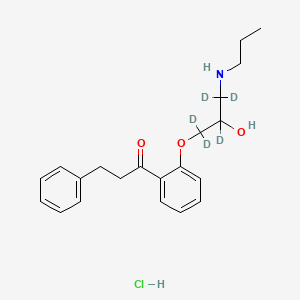

![(2R)-2-(Aminomethyl)-1-[(2R)-2-(benzyloxy)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B562806.png)

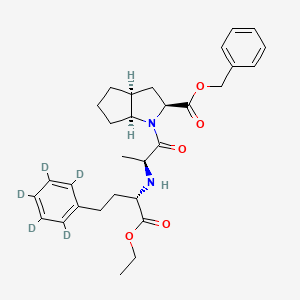

![1-(2-Benzyloxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Benzyl Ester](/img/structure/B562810.png)